molecular formula C15H12N2O3 B5514365 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B5514365
M. Wt: 268.27 g/mol
InChI Key: WUNNLMRNOJZGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring bound to a phenyl group, which is further substituted with a phenoxy group and two hydroxyl groups. It has a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol .

Preparation Methods

The synthesis of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzene-1,3-diol with 4-phenoxy-1H-pyrazole-3-carbaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Chemical Reactions Analysis

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemicals for industrial applications

Mechanism of Action

The mechanism of action of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The phenylpyrazole structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-10-6-7-12(13(19)8-10)15-14(9-16-17-15)20-11-4-2-1-3-5-11/h1-9,18-19H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNNLMRNOJZGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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